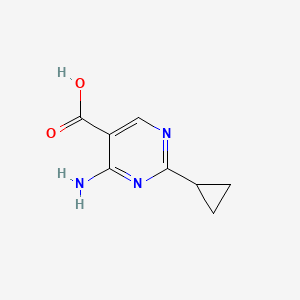

4-Amino-2-cyclopropylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-2-cyclopropylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-6-5(8(12)13)3-10-7(11-6)4-1-2-4/h3-4H,1-2H2,(H,12,13)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBWDPBARXUJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C(=N2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology:

This approach typically involves the cyclization of suitably functionalized pyrimidine derivatives bearing cyclopropyl substituents. The process often begins with the synthesis of a precursor such as ethyl 4-cyclopropylpyrimidine-5-carboxylate , which is then hydrolyzed to the corresponding acid.

Key Reaction Steps:

- Preparation of pyrimidine precursors: Starting from halogenated pyrimidine derivatives, nucleophilic substitution reactions introduce the cyclopropyl group.

- Ester formation: The pyrimidine carboxylic acid is initially prepared as an ester (e.g., ethyl ester) for better handling and subsequent transformations.

- Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the free acid.

Representative Reaction Conditions:

- Use of cyclopropylamine with cyanoesters under cyclization-promoting conditions.

- Acidic catalysis (e.g., formic acid ) to facilitate ring closure.

- Typical solvents include dimethylformamide (DMF) or ethanol .

Research Findings:

- Synthesis of ethyl 4-cyclopropylpyrimidine-5-carboxylate via condensation of cyanoesters with cyclopropylamine followed by cyclization under acidic conditions.

- Hydrolysis of the ester to obtain the target acid.

Synthesis via Nucleophilic Substitution on Pyrimidine Derivatives

Methodology:

This route involves nucleophilic substitution on pre-formed pyrimidine rings bearing suitable leaving groups (e.g., halogens or activated derivatives) with cyclopropylamine or related nucleophiles.

Reaction Steps:

- Preparation of halogenated pyrimidines: For example, 4,5-dihalopyrimidines.

- Nucleophilic substitution: Cyclopropylamine reacts with the halogenated pyrimidine under basic conditions to introduce the amino group at the 4-position.

- Carboxylation: The 5-position is functionalized with a carboxylic acid or ester group via carboxylation or subsequent oxidation.

Conditions & Reagents:

- Use of potassium carbonate or potassium tert-butoxide as base.

- Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

- Elevated temperatures (~80–120°C).

Research Insights:

- Successful synthesis of 4-amino derivatives via nucleophilic substitution followed by oxidation or hydrolysis to introduce the carboxylic acid group at the 5-position.

Multi-step Synthesis Involving Cyclopropylamine and Pyrimidine Precursors

Methodology:

This method employs the initial synthesis of a pyrimidine core with a suitable leaving group, followed by nucleophilic substitution with cyclopropylamine, and subsequent oxidation or carboxylation.

Typical Procedure:

Reaction Conditions:

- Use of palladium-catalyzed cross-coupling or direct amidation techniques.

- Reactions often occur under inert atmospheres (nitrogen or argon).

- Solvent choices include dimethylformamide or tetrahydrofuran .

Research Data:

- Patent and literature examples demonstrate yields of over 90% for key intermediates, with subsequent hydrolysis or oxidation steps to yield the final acid.

Industrial-Scale Synthesis Approaches

Methodology:

Large-scale production employs continuous flow reactors, optimized reaction conditions, and automation to improve yield, purity, and safety.

Process Highlights:

- Continuous addition of reagents such as cyclopropylamine and pyrimidine precursors.

- Use of catalytic systems to promote cyclization and functionalization.

- Post-reaction purification via crystallization or chromatography.

Research Data:

- Scale-up processes have reported yields exceeding 85%, with high purity suitable for pharmaceutical applications.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of cyanoesters | Ethyl cyanoacetate, cyclopropylamine | Cyclization, hydrolysis | Acidic, elevated temperature | High yield, straightforward | Requires precursor synthesis |

| Nucleophilic substitution | Halogenated pyrimidines, cyclopropylamine | Substitution, oxidation | Basic, high temperature | Versatile, adaptable | Multiple steps, purification needed |

| Multi-step synthesis | Pyrimidine derivatives, cyclopropylamine | Cross-coupling, oxidation | Inert atmosphere, catalysts | Scalable, high purity | Complex, longer process |

| Industrial scale | Precursors, catalysts | Continuous flow, automation | Optimized conditions | High efficiency, safety | High initial setup cost |

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-cyclopropylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Oxo derivatives.

Reduction Products: Reduced amine derivatives.

Substitution Products: Substituted pyrimidine derivatives.

Scientific Research Applications

Herbicidal Applications

Mechanism of Action

Aminocyclopyrachlor functions as a selective herbicide by inhibiting the synthesis of fatty acids in plants. This disruption leads to the cessation of growth in susceptible species while allowing crops to thrive due to their differential sensitivity to the compound .

Target Weeds

The compound is effective against a variety of broadleaf weeds and some grasses. Its herbicidal properties have been documented in various field trials, demonstrating significant control over species such as:

- Dandelion (Taraxacum officinale)

- Thistle (Cirsium spp.)

- Various annual and perennial broadleaf weeds

Case Studies

-

Field Trials on Turfgrass

A study conducted on turfgrass demonstrated that aminocyclopyrachlor effectively controlled dandelion populations without harming the grass species. The trials showed a reduction of dandelion cover by over 80% within four weeks of application . -

Agricultural Crop Protection

Research indicated that aminocyclopyrachlor could be used in conjunction with other herbicides to enhance weed control in soybean and corn crops. In mixed applications, it provided synergistic effects, leading to improved efficacy against resistant weed populations . -

Non-Crop Areas

The compound has also been evaluated for use in non-crop areas such as roadsides and industrial sites. Studies found that it significantly reduced weed biomass while maintaining ecological balance by minimizing impacts on non-target plant species .

Summary of Research Findings

Regulatory Status

Aminocyclopyrachlor is registered for use in several countries, subject to specific regulations that ensure its safe application in agricultural practices. The compound's safety profile has been assessed through various toxicological studies, confirming its suitability when used according to guidelines.

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Substituent Variations at Position 2

Substituent Variations at Position 5/6

Comparative Physicochemical Analysis

- Lipophilicity : Cyclopropyl and halogenated derivatives (e.g., chlorine, bromine) exhibit higher logP values, enhancing membrane permeability .

- Solubility : Carboxylic acid groups confer water solubility, but bulky substituents (e.g., cyclopropyl) reduce it compared to methyl or thioether analogs .

- Reactivity : Thioether and thiol groups enable nucleophilic substitutions, while halogens facilitate electrophilic aromatic substitutions .

Biological Activity

4-Amino-2-cyclopropylpyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 194.19 g/mol. The compound features a pyrimidine ring substituted at the 2-position with a cyclopropyl group and at the 4-position with an amino group, along with a carboxylic acid functionality at the 5-position. This unique structure contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of various enzymes, thus blocking their catalytic activity. This mechanism is particularly relevant in the context of cancer therapy, where enzyme inhibitors can disrupt pathways critical for tumor growth and proliferation.

- Nucleic Acid Interaction : It may also interact with nucleic acids, influencing processes such as DNA replication and transcription. This property is significant for its potential applications in treating diseases that involve dysregulation of these processes.

Anticancer Potential

Research indicates that derivatives of this compound demonstrate promising anticancer activity. Studies have shown that related compounds can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in various cancers. For instance, some derivatives exhibited moderate antiproliferative effects against colorectal carcinoma and breast cancer cell lines, inducing apoptosis and affecting cell cycle progression.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It has been investigated for potential use against bacterial infections due to its ability to inhibit enzymes involved in bacterial biosynthesis pathways. This makes it a candidate for developing new antibacterial agents .

Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for some derivatives against COX-1 and COX-2 have been reported, indicating their potential as anti-inflammatory agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other pyrimidine derivatives:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Amino-2-methylpyrimidine-5-carboxylic acid | Methyl group at the 2-position | Moderate antibacterial and anti-inflammatory effects |

| 4-Amino-2-ethylpyrimidine-5-carboxylic acid | Ethyl group at the 2-position | Enhanced anti-inflammatory activity compared to analogs |

| 4-Amino-3-cinnolinecarboxylic acid | Cinnoline moiety | Notable antibacterial and antifungal properties |

The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties that may enhance its reactivity and interaction with biological targets compared to its analogs.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Study : A study evaluated the antiproliferative effects of this compound on human tumor cell lines, revealing significant inhibition of cell growth associated with EGFR blockade.

- Antimicrobial Evaluation : Another investigation assessed its antimicrobial activity against various bacterial strains, demonstrating effective inhibition comparable to known antibiotics.

- Anti-inflammatory Research : In vivo models showed that administration of this compound reduced inflammation markers significantly, suggesting potential therapeutic uses in inflammatory diseases.

Q & A

Q. What are the standard laboratory safety protocols for handling 4-Amino-2-cyclopropylpyrimidine-5-carboxylic acid?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders in non-ventilated areas .

- Ventilation: Work in a fume hood to avoid inhalation of dust or aerosols .

- Storage: Store in a cool, dry place in sealed containers away from incompatible materials (e.g., strong oxidizers) .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent contamination .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: - and -NMR confirm proton environments and carbon backbone. For example, the cyclopropyl group shows distinct splitting patterns in -NMR (δ ~1.2–1.8 ppm) .

- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight (e.g., [M+H] peak for CHNO: calc. 180.0776) .

- X-ray Crystallography: Resolves crystal packing and stereochemistry, as demonstrated for structurally analogous pyrimidine derivatives .

Q. How is this compound synthesized in laboratory settings?

Methodological Answer:

- Step 1: Start with 2-cyclopropylpyrimidine-5-carboxylic acid. Introduce the amino group via nucleophilic substitution using ammonia or protected amines under reflux (60–80°C, 12–24 hrs) .

- Step 2: Purify via recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Yield Optimization: Adjust reaction time, temperature, and stoichiometry of the aminating agent to improve yields (typically 60–85%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?

Methodological Answer:

- Re-examine Purity: Contaminants (e.g., unreacted starting materials) may skew NMR/MS results. Repurify via preparative HPLC or repeated crystallization .

- Validate Computational Parameters: Re-optimize DFT calculations (e.g., B3LYP/6-31G* basis set) to match experimental -NMR shifts or X-ray bond lengths .

- Cross-Validation: Use multiple techniques (e.g., IR for functional groups, elemental analysis for C/H/N ratios) to confirm structural consistency .

Q. What strategies improve the regioselectivity of cyclopropane ring formation during synthesis?

Methodological Answer:

- Catalyst Selection: Use transition-metal catalysts (e.g., Pd) to direct cyclopropanation at the C2 position .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance ring closure kinetics by stabilizing intermediates .

- Steric Control: Introduce bulky protecting groups on the pyrimidine ring to favor cyclopropane addition at less hindered sites .

Q. How can researchers design derivatives to enhance biological activity while maintaining solubility?

Methodological Answer:

- Functional Group Modification:

- Structure-Activity Relationship (SAR): Test derivatives in vitro for solubility (e.g., shake-flask method) and activity (e.g., enzyme inhibition assays) .

Q. What experimental approaches address low thermal stability during DSC analysis?

Methodological Answer:

- Sample Preparation: Use hermetic pans with nitrogen purge to minimize oxidative decomposition .

- Temperature Ramp: Reduce heating rate (e.g., 5°C/min vs. 10°C/min) to observe phase transitions more accurately .

- Complementary Techniques: Pair DSC with thermogravimetric analysis (TGA) to distinguish melting points from decomposition events .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?

Methodological Answer:

- Metabolic Stability: Assess hepatic metabolism (e.g., liver microsome assays) to identify rapid degradation in vivo .

- Bioavailability: Measure plasma concentrations via LC-MS to correlate exposure levels with efficacy .

- Species-Specific Factors: Test metabolites in humanized cell lines to bridge interspecies differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.